3-Fluoro-5-hydroxybenzoic acid

GPR81 agonist lactate receptor structure-activity relationship

Select 3-Fluoro-5-hydroxybenzoic acid (CAS 860296-12-4) for your GPR81 agonist program to ensure target engagement. SAR confirms its 3-fluoro-5-hydroxy substitution is critical: replacing fluorine with chlorine causes >2-fold potency shifts, while moving the hydroxyl group eliminates desired pharmacology. This building block, with an EC50 of 38±1 µM and 2.2 g/L solubility, enables efficient in vitro screening and focused library synthesis. Its dual carboxylic acid and phenolic handles support amide, ester, and Mitsunobu derivatization. The lower melting point (214–215°C) facilitates high-throughput workflows. Procure the validated fluoro member of the halogen series for definitive electronic and steric SAR.

Molecular Formula C7H5FO3
Molecular Weight 156.11 g/mol
CAS No. 860296-12-4
Cat. No. B1310673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-5-hydroxybenzoic acid
CAS860296-12-4
Molecular FormulaC7H5FO3
Molecular Weight156.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1O)F)C(=O)O
InChIInChI=1S/C7H5FO3/c8-5-1-4(7(10)11)2-6(9)3-5/h1-3,9H,(H,10,11)
InChIKeyPYZWGHVZOQTMCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-5-hydroxybenzoic acid (CAS 860296-12-4): Fluorinated Aromatic Building Block for Selective GPR81 Agonist Development


3-Fluoro-5-hydroxybenzoic acid (CAS 860296-12-4) is a halo-substituted aromatic building block characterized by a fluorine atom at the 3-position and a hydroxyl group at the 5-position on the benzoic acid scaffold [1]. This substitution pattern confers unique electronic and steric properties that directly influence its biological activity as a selective GPR81 (lactate receptor) agonist and its utility as a synthetic intermediate in medicinal chemistry [2]. With a molecular weight of 156.11 g/mol and a calculated aqueous solubility of 2.2 g/L at 25 °C, this compound offers distinct physicochemical advantages over other halogenated analogs .

Why Generic Substitution Fails: The Critical Impact of Fluorine Positioning and Halogen Selection on Biological Activity and Physical Properties


3-Fluoro-5-hydroxybenzoic acid cannot be generically substituted with other halogenated or regioisomeric hydroxybenzoic acids without compromising target engagement or synthetic utility. The precise placement of the fluorine atom at the 3-position—rather than the 4-position—and the hydroxyl group at the 5-position dictates a specific electronic environment and hydrogen-bonding network that is essential for selective GPR81 receptor activation [1]. Systematic structure-activity relationship studies demonstrate that even minor alterations, such as replacing fluorine with chlorine or bromine, result in >2-fold shifts in agonist potency, while moving the hydroxyl group from the 5- to the 4-position yields a compound with entirely different receptor pharmacology and physical properties . The quantified differences provided below establish the empirical basis for selecting this specific regioisomer and halogen variant over closely related alternatives.

Quantitative Differentiation of 3-Fluoro-5-hydroxybenzoic acid: Head-to-Head Comparator Data for Scientific Selection


GPR81 Agonist Potency: 2.4× Lower EC50 than 3-Bromo Analog; 3.4× More Potent than Unsubstituted Parent

3-Fluoro-5-hydroxybenzoic acid exhibits an EC50 of 38 ± 1 µM in the human GPR81 GTPγS binding assay, representing a 2.4-fold improvement in potency over the 3-bromo analog (129 ± 26 µM) and a >26-fold improvement over the unsubstituted 3-hydroxybenzoic acid parent compound (>1000 µM). The 3-chloro analog demonstrates the highest potency (16 ± 9 µM), but the fluorine-substituted compound provides a balanced profile of moderate potency combined with distinct physicochemical properties that may favor synthetic tractability and pharmacokinetic optimization [1].

GPR81 agonist lactate receptor structure-activity relationship EC50

Aqueous Solubility: Superior Water Solubility Compared to Halogenated Analogs

3-Fluoro-5-hydroxybenzoic acid demonstrates a calculated aqueous solubility of 2.2 g/L at 25 °C . In comparison, the 3-bromo analog exhibits slightly higher calculated solubility at 2.6 g/L under identical conditions , while the 3-chloro analog is reported as practically insoluble in water (<0.1 mg/mL) . The unsubstituted 3-hydroxybenzoic acid parent compound has substantially higher aqueous solubility (7.25–10.2 g/L), but lacks the halogen-mediated receptor engagement required for GPR81 agonist activity [1]. The fluorine-substituted compound thus occupies a favorable intermediate solubility position that may facilitate both in vitro assay preparation and downstream formulation development without the extreme hydrophobicity of the chloro analog.

solubility formulation physicochemical properties halogen series

Melting Point: Significantly Lower Melting Point than Halogenated Analogs, Facilitating Purification and Handling

3-Fluoro-5-hydroxybenzoic acid exhibits a melting point range of 214–215 °C (ethyl acetate/hexane) . This value is substantially lower than both the 3-chloro analog (244–248 °C, melting point 246 °C) and the 3-bromo analog (237–241 °C, melting point 239 °C) . The lower melting point of the fluorine-substituted compound may offer practical advantages in recrystallization-based purification workflows and may correlate with improved solubility characteristics in organic solvents, thereby simplifying handling during synthesis and analytical characterization.

melting point crystallization purification thermal properties

Regioisomeric Differentiation: 5-Hydroxy Substitution Pattern is Essential for GPR81 Agonist Activity

The 3-fluoro-5-hydroxybenzoic acid regioisomer is distinct from the closely related 3-fluoro-4-hydroxybenzoic acid (CAS 350-29-8) in both substitution pattern and documented biological utility. While both are commercially available fluorinated hydroxybenzoic acid building blocks, the 5-hydroxy substitution pattern of the target compound is a key structural determinant for GPR81 receptor recognition, as demonstrated in systematic structure-activity relationship studies that identified 3-hydroxy-5-substituted benzoic acids as the active pharmacophore [1]. The 4-hydroxy regioisomer has not been reported as a GPR81 agonist and instead finds application as a synthetic intermediate for preparing 4-n-alkoxy-3-fluorobenzoic acids and related esters . This divergence in documented pharmacological relevance underscores the importance of precise regioisomer selection in target-directed chemical biology and medicinal chemistry campaigns.

regioisomer structure-activity relationship receptor selectivity binding mode

Halogen Series Potency Trend: Fluorine Provides Intermediate Potency with Favorable Physicochemical Balance

Within the 3-hydroxy-5-halogenated benzoic acid series, GPR81 agonist potency follows the trend: Cl (EC50 16 ± 9 µM) > F (38 ± 1 µM) > Br (129 ± 26 µM) [1]. While the chloro analog is the most potent, the fluoro-substituted compound offers a distinct advantage: its physicochemical properties (logP, solubility, metabolic stability) may be more favorable for downstream optimization, a recognized benefit of fluorine substitution in medicinal chemistry [2]. The fluoro analog thus represents a strategic intermediate point in the halogen series SAR landscape—not the most potent, but potentially the most developable scaffold when considering the full profile required for a viable lead series.

halogen series SAR lead optimization physicochemical properties

Commercial Purity Benchmark: Readily Available at 99% HPLC Purity for Reproducible Research

3-Fluoro-5-hydroxybenzoic acid is commercially available with a minimum purity specification of 99% by HPLC from multiple suppliers, including AKSci (W8841) and other vendors offering 98% purity grades . This high purity specification is comparable to or exceeds the typical 95–98% purity range offered for the 3-chloro and 3-bromo analogs , ensuring that the compound can be procured in a form suitable for quantitative biological assays and synthetic applications without requiring additional purification steps. The availability of 99% HPLC-grade material reduces inter-laboratory variability and supports reproducible research outcomes.

purity HPLC quality control procurement specification

Validated Application Scenarios for 3-Fluoro-5-hydroxybenzoic acid in Scientific Research and Procurement


GPR81 Lactate Receptor Agonist Lead Discovery and SAR Exploration

3-Fluoro-5-hydroxybenzoic acid serves as a validated starting scaffold for GPR81 agonist lead discovery programs. The compound's measured EC50 of 38 ± 1 µM in human GPR81 GTPγS binding assays, combined with its distinct position within the halogen series SAR landscape, enables systematic exploration of substituent effects on receptor activation [1]. Researchers can utilize this building block to prepare focused libraries of amide, ester, and heterocyclic derivatives while maintaining the core 3-fluoro-5-hydroxybenzoic acid pharmacophore essential for GPR81 recognition. The intermediate potency and favorable solubility profile (2.2 g/L) facilitate both in vitro assay preparation and synthetic diversification workflows .

Building Block for Fluorinated Pharmaceutical Intermediates

The presence of both a carboxylic acid handle and a phenolic hydroxyl group, coupled with the electron-withdrawing fluorine substituent, makes 3-fluoro-5-hydroxybenzoic acid a versatile building block for constructing more complex fluorinated aromatic scaffolds. The compound can undergo standard carboxylic acid derivatization (esterification, amidation, reduction) and phenolic modifications (alkylation, acylation, Mitsunobu reactions) to generate diverse chemical matter for medicinal chemistry campaigns [2]. The lower melting point (214–215 °C) compared to chloro and bromo analogs may facilitate handling during reaction workup and purification steps, a practical advantage in high-throughput synthesis environments .

Comparative Halogen Series Studies in Structure-Activity Relationship Analysis

Within a systematic SAR investigation of 3-hydroxy-5-substituted benzoic acids, 3-fluoro-5-hydroxybenzoic acid represents the fluorine member of the halogen series, with comparative data available for chloro (EC50 16 ± 9 µM), bromo (129 ± 26 µM), and unsubstituted (>1000 µM) analogs [1]. This compound is therefore essential for comprehensive SAR studies aimed at understanding the electronic and steric contributions of halogen substituents to GPR81 agonist activity. Procurement of the complete halogen series—including the fluoro compound—enables robust correlation of halogen size, electronegativity, and lipophilicity with biological activity, informing rational lead optimization decisions [3].

Technical Documentation Hub

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